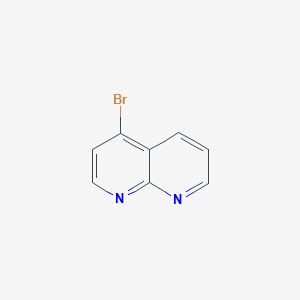

4-Bromo-1,8-naphthyridine

Descripción

Historical Context and Significance of Naphthyridine Derivatives

The journey into the world of naphthyridines began in 1893 when the first derivative of this cyclic system was prepared by A. Reissert, who also proposed the name for this new class of heterocyclic compounds. researchgate.netresearchgate.netsmolecule.comacs.org It wasn't until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), were synthesized. acs.orgnih.gov The family of six possible naphthyridine isomers was completed with the synthesis of the remaining structures in the following decades. nih.govrsc.org

A pivotal moment in the history of naphthyridines was the discovery of Nalidixic acid in 1962 by George Lesher and his colleagues as a byproduct during the synthesis of chloroquine. researchgate.networktribe.comrsc.org Introduced for clinical use in 1967, nalidixic acid was the first synthetic quinolone antibiotic and marked the beginning of extensive research into the biological activities of this class of compounds. scientific.netrsc.orgresearchgate.net This discovery highlighted the immense therapeutic potential of the 1,8-naphthyridine core and spurred decades of development, leading to numerous analogues with a broad spectrum of biological activities. researchgate.netscientific.net

Overview of 1,8-Naphthyridine Scaffold in Chemical Research

The 1,8-naphthyridine scaffold has emerged as a "privileged scaffold" in chemical research, a term used to describe molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target. nih.gov Its versatility in synthesis, reactivity, and the diverse biological activities it exhibits have made it a subject of immense curiosity for researchers. rsc.orgsemanticscholar.orgtandfonline.com The unique arrangement of its two nitrogen atoms allows it to act as a versatile building block in materials science, a functional probe in chemical biology, and a potent pharmacophore in medicine. researchgate.netnih.gov

The rigid, planar structure and unique electronic properties of the 1,8-naphthyridine core make it a valuable component in the design of advanced materials. nih.govresearchgate.net Its ability to function as a binucleating ligand, holding two metal centers in close proximity, is particularly significant in coordination chemistry and catalysis. tandfonline.comresearchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): 1,8-Naphthyridine derivatives have been successfully incorporated into OLEDs as emitters, host materials, and electron-transport materials. researchgate.netnih.gov Their derivatives can produce high-performance OLEDs with emissions ranging from blue to yellow and even white-pink. researchgate.netresearchgate.net The use of 1,8-naphthyridine as an acceptor moiety in thermally activated delayed fluorescence (TADF) emitters has led to devices with high external quantum efficiencies and reduced efficiency roll-off. researchgate.netscholarsportal.infonih.gov

Coordination Chemistry and Catalysis: The flanking nitrogen atoms of the 1,8-naphthyridine scaffold allow it to form stable complexes with a variety of metal ions, including copper, ruthenium, and rhodium. researchgate.netrsc.orgtandfonline.com These metal complexes have shown significant promise as catalysts in a range of organic reactions, such as oxidation reactions and atroposelective synthesis. rsc.orgrsc.org For instance, dicopper(I) complexes with 1,8-naphthyridine ligands are effective catalysts for activating terminal alkynes. tandfonline.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of 1,8-naphthyridine derivatives to act as versatile ligands has been exploited in the construction of coordination polymers and MOFs. rsc.orgresearchgate.netnih.gov These materials have potential applications in areas such as gas storage, separation, and heterogeneous catalysis. researchgate.netnih.gov

In the realm of chemical biology, 1,8-naphthyridine derivatives serve as powerful tools for probing and manipulating biological systems. Their ability to interact with biomolecules and their favorable photophysical properties are key to their utility.

Fluorescent Probes and Sensors: The inherent fluorescence of many 1,8-naphthyridine derivatives, combined with their ability to chelate metal ions, makes them excellent candidates for fluorescent sensors. worktribe.comtandfonline.comcore.ac.uk They have been designed to selectively detect various metal ions, including toxic heavy metals like cadmium (Cd²⁺) and biologically important ions such as copper (Cu²⁺) and iron (Fe³⁺). scientific.nettandfonline.commdpi.com

DNA Intercalation and Sensing: The planar structure of the 1,8-naphthyridine ring system allows it to intercalate into the DNA double helix. This property has been utilized to develop electrochemical sensors for DNA. semanticscholar.org Furthermore, their ability to act as fluorescent markers for nucleic acids is also an area of active research. mdpi.com

Supramolecular Chemistry: 2,7-Diamido-1,8-naphthyridine is a well-known building block in supramolecular chemistry, capable of forming stable, quadruple hydrogen-bonded dimers. nih.gov This predictable and robust self-assembly has been used to construct supramolecular polymers and other complex, non-covalent architectures. iucr.org

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nih.govrsc.orgtandfonline.com The initial success of nalidixic acid paved the way for the development of numerous other therapeutic agents. semanticscholar.org

The biological activities of 1,8-naphthyridine derivatives are extensive and include:

Antimicrobial semanticscholar.org

Anticancer nih.govcore.ac.uktandfonline.com

Anti-inflammatory d-nb.info

Antiviral rsc.orgtandfonline.com

Antidepressant rsc.orgtandfonline.com

Antioxidant rsc.orgtandfonline.com

Antitubercular rsc.orgtandfonline.com

Neurodegenerative disease treatment rsc.orgsemanticscholar.orgtandfonline.com

The following table highlights the in vitro cytotoxic activity of some 1,8-naphthyridine derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 29 | PA-1 (Ovarian) | 0.41 |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 |

| Compound 47 | K-562 (Leukemia) | 0.77 |

| Compound 36 | PA-1 (Ovarian) | 1.19 |

| Compound 10c | MCF7 (Breast) | 1.47 |

| Compound 29 | SW620 (Colon) | 1.4 |

| Compound 8d | MCF7 (Breast) | 1.62 |

| Compound 4d | MCF7 (Breast) | 1.68 |

| Compound 10f | MCF7 (Breast) | 2.30 |

| Compound 8b | MCF7 (Breast) | 3.19 |

Data sourced from multiple studies showcasing the anticancer potential of various 1,8-naphthyridine derivatives. researchgate.nettandfonline.com

Focus on 4-Bromo-1,8-naphthyridine as a Key Research Target

Within the expansive family of 1,8-naphthyridine derivatives, This compound has emerged as a particularly valuable and versatile building block in organic synthesis and chemical biology. Its strategic bromine atom provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. clockss.org

This reactivity allows for the introduction of a wide range of substituents at the C4 position, enabling the synthesis of diverse libraries of novel 1,8-naphthyridine derivatives for biological screening and materials science applications. For instance, the synthesis of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, a compound with potential anticancer activity, utilizes a derivative of this compound. researchgate.nettandfonline.com

Furthermore, this compound has been identified as a "FragLite," a small, weakly binding fragment molecule used in fragment-based drug discovery to identify and characterize ligand-binding sites in proteins. acs.orgnih.gov This application underscores its importance as a tool for understanding biological interactions and designing new therapeutic agents. The synthetic utility of this compound and its derivatives continues to be explored, solidifying its status as a key target in contemporary chemical research. beilstein-journals.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXNSNJTMIEAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497525 | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-28-7 | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 1,8 Naphthyridine and Its Derivatives

Conventional and Modern Synthesis Approaches

The construction of the 4-bromo-1,8-naphthyridine scaffold and its subsequent derivatization are achieved through a combination of classical and contemporary synthetic reactions. These methods provide access to a wide range of substituted 1,8-naphthyridines, enabling the exploration of their structure-activity relationships.

Friedländer Reaction and its Modifications

The Friedländer annulation is a classical and fundamental method for the synthesis of quinolines and related heterocyclic systems, including 1,8-naphthyridines. nih.govtandfonline.com This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. tandfonline.com

In the context of 1,8-naphthyridine (B1210474) synthesis, a common starting material is 2-aminonicotinaldehyde, which possesses the requisite amino and aldehyde functionalities on a pyridine (B92270) ring. acs.org The reaction can be catalyzed by acids or bases. tandfonline.com While traditional methods often employed harsh conditions, modern modifications have focused on developing milder and more environmentally friendly protocols. For instance, the use of ionic liquids as catalysts and water as a solvent has been reported to afford excellent yields of 1,8-naphthyridine derivatives. nih.govacs.org These "green" approaches offer advantages in terms of sustainability and ease of product separation. nih.govacs.orgresearchgate.net

Modified Friedländer reactions have also been developed to broaden the scope of accessible derivatives. These can involve using alternative starting materials or catalysts. For example, polysubstituted quinolines and naphthyridines have been synthesized using propylphosphonic anhydride (B1165640) (T3P) as a catalyst. nih.gov Another modification involves the use of 2-aminobenzyl alcohol with ketones in the presence of a palladium-on-carbon (Pd/C) catalyst and a base, proceeding through an oxidative cyclization. nih.gov

A study on the gram-scale synthesis of 1,8-naphthyridines in water utilized an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. nih.govacs.org This method proved to be highly efficient, providing excellent yields for a variety of substituted 1,8-naphthyridines. acs.org The reaction of 2-aminonicotinaldehyde with various ketones (acyclic, cyclic, and aromatic) produced the corresponding 1,8-naphthyridine derivatives in high yields. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |

| 2-Aminonicotinaldehyde | Acetone (B3395972) | ChOH/H₂O | 2-Methyl-1,8-naphthyridine | >90 |

| 2-Aminonicotinaldehyde | Acetophenone | ChOH/H₂O | 2-Phenyl-1,8-naphthyridine | 96 |

| 2-Aminonicotinaldehyde | 4-Bromoacetophenone | ChOH/H₂O | 2-(4-Bromophenyl)-1,8-naphthyridine | 96 |

| 2-Aminonicotinaldehyde | 4-Chloroacetophenone | ChOH/H₂O | 2-(4-Chlorophenyl)-1,8-naphthyridine | 97 |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of derivatives.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of complex organic molecules. libretexts.org These reactions offer a straightforward approach to forming Csp²-Csp², Csp²-Csp, and Csp²-N bonds. libretexts.org In the context of this compound, the bromine atom serves as an excellent handle for such transformations. Various palladium catalysts and ligands have been employed to achieve high efficiency and selectivity in these coupling processes. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.

For instance, 2,7-dichloro-1,8-naphthyridine (B19096) can undergo Suzuki-Miyaura coupling with arylboronic acids to yield 2,7-diaryl-1,8-naphthyridines in high yields. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired outcome. researchgate.netproprogressio.hu Studies have shown that the reactivity of halogens in these reactions follows the general trend of I > Br > Cl. proprogressio.hu

In a specific example, the Suzuki-Miyaura coupling of 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one with phenylboronic acid was investigated using different palladium catalysts and solvents. proprogressio.hu The use of Pd(PPh₃)₄ as a catalyst in DME was found to be effective. proprogressio.hu

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

| 2,7-Dichloro-1,8-naphthyridine | Phenylboronic acid | Pd₂(dba)₃/S-Phos | K₃PO₄ | Dioxane | 2,7-Diphenyl-1,8-naphthyridine |

| 4-Bromobenzo[c] nih.govnaphthyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Arylbenzo[c] nih.govnaphthyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl or heteroaryl halide or triflate with an amine. This reaction has been successfully applied to the synthesis of amino-substituted 1,8-naphthyridines.

For example, the Buchwald-Hartwig amination of 2-chloro-3-aryl-1,8-naphthyridines with 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to proceed efficiently under microwave irradiation using a Pd(PPh₃)₄ catalyst and KO-t-Bu as the base in toluene. researchgate.netresearchgate.net This method provides a direct route to N-arylated 1,8-naphthyridine derivatives.

| Aryl Halide | Amine | Catalyst | Base | Solvent |

| 2-Chloro-3-aryl-1,8-naphthyridine | 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Pd(PPh₃)₄ | KO-t-Bu | Toluene |

| 3-Bromo-6-substituted-1,8-naphthyridin-2(1H)-one | Functionalized anilines | Not specified | Not specified | Not specified |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important strategy for the functionalization of electron-deficient heterocyclic systems like 1,8-naphthyridine. In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The presence of electron-withdrawing groups on the ring system facilitates this reaction. masterorganicchemistry.com

For this compound, the bromine atom can be displaced by various nucleophiles. For instance, the reaction of 4-chlorobenzo[c] nih.govnaphthyridine with nucleophiles such as alcoholates and phenolates has been reported. beilstein-journals.org Similarly, amination of halogenated 1,5-naphthyridine (B1222797) derivatives with various amines can occur via SNAr. mdpi.com It has been noted that in nucleophilic aromatic substitution, fluorine is often a better leaving group than other halogens, which is contrary to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com

The reactivity of halo-1,8-naphthyridines in SNAr reactions has been studied. For example, it has been shown that 3-bromo-1,8-naphthyridine (B90940) can form a σ-adduct with an amide ion at the C-2 position. researchgate.net

| Substrate | Nucleophile | Conditions | Product |

| 4-Chlorobenzo[c] nih.govnaphthyridine | Alcoholates, Phenolates | Not specified | 4-Alkoxy/Phenoxy-benzo[c] nih.govnaphthyridine |

| Halogenated 1,5-naphthyridine | Amines | Cs₂CO₃, 110 °C | Amino-1,5-naphthyridine derivatives |

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds, including the 1,8-naphthyridine framework. These reactions involve the formation of a ring structure from one or more precursor molecules. Various strategies have been developed to construct the bicyclic naphthyridine system, often involving the formation of the second pyridine ring onto a pre-existing pyridine scaffold.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a chemical reaction in which a β-arylethylamine undergoes cyclization after condensation with an aldehyde or ketone, typically in the presence of an acid catalyst. arkat-usa.org The mechanism involves the formation of a Schiff base followed by an intramolecular electrophilic substitution (cyclization) to form a tetrahydroisoquinoline. arkat-usa.org

This reaction has been adapted for the synthesis of various nitrogen-containing heterocyclic systems. While direct synthesis of this compound using this method is not prominently documented, the Pictet-Spengler cyclization is a recognized strategy for creating fused pyridine rings. For instance, it has been employed in the selective synthesis of 5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridines. scispace.com The general principle involves the reaction of an aminopyridine derivative, which acts as the β-arylethylamine equivalent, with an aldehyde. The initial condensation forms an iminium ion, which then undergoes an intramolecular cyclization to build the second ring of the naphthyridine system. arkat-usa.org This methodology is a key strategy for preparing polysubstituted tetrahydro-β-carbolines and tetrahydroisoquinolines. arkat-usa.org

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition method for synthesizing nitrogen-containing six-membered rings. It is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen. This reaction has been applied to the synthesis of various naphthyridine isomers. mdpi.commdpi.comnih.gov

For example, the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives has been achieved through a Lewis acid-activated aza-Diels-Alder reaction (Povarov reaction). mdpi.com In this approach, an imine formed from a 3-aminopyridine (B143674) and an aldehyde reacts with an alkene (the dienophile) to form the tetrahydro-naphthyridine structure. mdpi.com Similarly, a cascade process involving a Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition has been used to produce complex 5-aryl-benzo[f] nih.govnih.govnaphthyridines. mdpi.com A ZnCl2-promoted intramolecular hetero-Diels-Alder reaction of N-(ortho-propargylphenyl)-N'-arylcarbodiimides has also been developed to synthesize dibenzo[b,g] nih.govresearchgate.netnaphthyridines. nih.gov These examples showcase the versatility of the aza-Diels-Alder reaction in constructing the core naphthyridine skeleton.

Electrocyclic Ring Closure

Electrocyclic ring closure is a pericyclic reaction involving the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic compound. This strategy has been effectively used in the synthesis of substituted 1,8-naphthyridine derivatives.

A notable application is a facile synthesis based on an aza-Wittig/electrocyclic ring closure sequence. researchgate.netudc.gal In this method, appropriately substituted iminophosphoranes derived from 2-chloropyridine (B119429) precursors react with heterocumulenes like aromatic isocyanates. researchgate.net This reaction proceeds through an initial aza-Wittig reaction followed by a spontaneous 6π-electrocyclic ring closure of the resulting hetero-1,3,5-triene intermediate to directly afford the 1,8-naphthyridine ring system in good yields. researchgate.net Another strategy involves the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, which can be viewed as a stepwise [4+2]-cycloaddition mechanism involving the formation of a 3-azatriene whose electrocyclic ring closure yields the naphthyridine core. mdpi.com

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridines to develop more environmentally benign, safe, and atom-economical methods. researchgate.netkthmcollege.ac.in Key strategies include the use of water as a solvent and the application of ionic liquids as recyclable catalysts, often within the framework of the Friedländer condensation reaction. nih.govnih.govresearchgate.net

Water as a Solvent in Synthesis

The use of water as a reaction solvent is a primary goal in green chemistry, as it is non-toxic, inexpensive, and non-flammable. The Friedländer reaction, a condensation between a 2-amino-nicotinaldehyde and a compound containing an active methylene (B1212753) group, has been successfully adapted to aqueous conditions for the synthesis of 1,8-naphthyridines. nih.govrsc.org

Researchers have demonstrated a gram-scale synthesis of various 1,8-naphthyridine derivatives in high yields using water as the solvent. nih.govresearchgate.net This approach avoids the use of harsh reaction conditions and hazardous organic solvents typically required in traditional synthetic routes. nih.govresearchgate.net For instance, the reaction of 2-aminonicotinaldehyde with a variety of carbonyl compounds proceeds with high yield in water. researchgate.netrsc.org The success of these reactions is often facilitated by a catalyst, highlighting the interplay between green solvents and catalytic systems. nih.govresearchgate.net

Use of Ionic Liquids as Catalysts

Ionic liquids (ILs) have gained prominence as green catalysts and solvents due to their low vapor pressure, good solubility for various solutes, and high thermal stability. nih.govresearchgate.net Several basic ionic liquids have been synthesized and used as efficient and recyclable catalysts for the preparation of 1,8-naphthyridine derivatives via the Friedländer reaction, often under solvent-free conditions or in water. nih.govnih.govacs.org

One notable example is the use of choline hydroxide (ChOH), an inexpensive, biocompatible, and water-soluble ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govresearchgate.netacs.org The ChOH catalyst is metal-free and can be used in very low concentrations (e.g., 1 mol%). nih.govacs.org Its effectiveness is attributed to its ability to form hydrogen bonds with the reactants, which is a pivotal step for the reaction to proceed efficiently in an aqueous medium. nih.govresearchgate.net Another study utilized the basic ionic liquid [Bmmim][Im] as a recyclable catalyst for the Friedländer reaction under solvent-free conditions, achieving high yields. nih.govnih.govresearchgate.net

Table of Research Findings on Green Synthesis of 1,8-Naphthyridines

Metal-Free Catalysis

The development of metal-free catalytic systems for the synthesis of 1,8-naphthyridines, including bromo-substituted derivatives, represents a significant advancement towards more sustainable and environmentally friendly chemical processes. nih.gov Traditional methods often rely on metal catalysts, which can be expensive and leave toxic residues in the final products. nih.gov

A notable metal-free approach involves the use of choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, as a catalyst for the Friedlander reaction to produce 1,8-naphthyridines in water. nih.govacs.org This method avoids the use of harsh reaction conditions, organic solvents, and metal catalysts. nih.gov The reaction is promoted by the hydrogen-bonding ability of ChOH, which facilitates the condensation of 2-aminonicotinaldehyde with active methylene compounds. nih.govacs.org This technique has been successfully applied to the synthesis of various 1,8-naphthyridine derivatives. nih.gov

Another metal-free strategy involves the reaction of ortho-halogenated quinolone chalcones with aminomaleimides. This process proceeds through a 1,4-Michael addition followed by an intermolecular cascade annulation, yielding dihydrobenzo[b] acs.orgsci-hub.senaphthyridines fused with pyrrolidinetriones. rsc.org This reaction highlights a novel pathway for constructing complex heterocyclic systems without the need for metal catalysis. rsc.org

These metal-free methodologies offer a greener alternative for the synthesis of the 1,8-naphthyridine core structure, which can then be further functionalized to produce this compound and its derivatives.

Gram-Scale Synthesis Techniques

The ability to produce this compound and its derivatives on a gram scale is crucial for their practical application in research and development. researchgate.net Several methods have been developed to address this need, focusing on efficiency, scalability, and sustainability.

One prominent gram-scale synthesis utilizes the Friedlander reaction in water, catalyzed by the metal-free ionic liquid, choline hydroxide (ChOH). nih.govacs.orgresearchgate.net This approach has been demonstrated to be effective for the large-scale production of 1,8-naphthyridines. nih.gov For instance, the reaction of 2-aminonicotinaldehyde with acetone in the presence of ChOH in water yields 2-methyl-1,8-naphthyridine in excellent yield on a gram scale. nih.govsemanticscholar.org This method is advantageous due to its use of water as a solvent, the biocompatibility of the catalyst, and the ease of product separation. nih.gov

Another example of a gram-scale synthesis involves the preparation of 3,4-dihalogen substituted 1,8-naphthalimides, which are structurally related to the naphthyridine core. For example, N-(2-ethylhexyl)-3-amino-1,8-naphthalimide can be brominated on a large scale using bromine in acetic acid to produce N-(2-ethylhexyl)-3-amino-4-bromo-1,8-naphthalimide. mdpi.com This demonstrates the feasibility of introducing a bromine atom at the 4-position in a related heterocyclic system on a significant scale.

The synthesis of N-n-butyl-4-bromo-1,8-naphthalimide has also been achieved with an improved yield of 84% by reacting 4-bromo-1,8-naphthalic anhydride with n-butylamine in ethanol (B145695). nih.gov This reaction highlights a straightforward and scalable method for producing a 4-bromo-substituted imide derivative.

These examples underscore the development of robust and scalable synthetic protocols that enable the production of significant quantities of this compound and related compounds, facilitating their further investigation and application.

Derivatization Strategies for this compound

The bromine atom at the 4-position of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

The introduction of amino substituents onto the 1,8-naphthyridine scaffold is a common strategy to modulate the biological and photophysical properties of the resulting compounds. The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions with various amines.

For instance, 4-bromo-1,8-naphthalimide derivatives can be readily converted to their corresponding amino derivatives. semanticscholar.org N-n-butyl-4-bromo-1,8-naphthalimide reacts with diethanolamine (B148213) in ethylene (B1197577) glycol monomethyl ether to yield N-n-butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalenimide. nih.govsemanticscholar.org This reaction demonstrates the feasibility of displacing the bromo group with an amino substituent.

In a related heterocyclic system, 1,5-naphthyridine, the amination of halogenated derivatives is a well-established method for introducing amino groups. mdpi.com For example, 2-chloro-1,5-naphthyridines undergo amination with ammonium (B1175870) hydroxide or through an azidation-reduction sequence. mdpi.com Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for this transformation. mdpi.com Although these examples are on the 1,5-naphthyridine core, the principles of nucleophilic substitution and cross-coupling are applicable to this compound.

The table below summarizes the conditions for the introduction of amino substituents in related naphthalimide systems.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| N-n-Butyl-4-bromo-1,8-naphthalimide | Diethanolamine | Ethylene glycol monomethyl ether, reflux, 6 h | N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalenimide | 20.4 |

Table 1: Conditions for the Introduction of Amino Substituents.

The introduction of alkoxy and phenoxy groups can also be achieved through nucleophilic aromatic substitution of the bromo substituent. These modifications can significantly impact the electronic properties and solubility of the 1,8-naphthyridine derivatives.

While direct examples for this compound are not detailed in the provided context, the reactivity of similar halogenated naphthyridines suggests this is a feasible transformation. For example, in the 2,7-naphthyridine (B1199556) series, the chlorine atom at the 1-position of 4-bromo-1-chloro-2,7-naphthyridine (B1447076) can be substituted with a methoxy (B1213986) group using sodium methoxide (B1231860) in DMF at 80°C. This indicates that the bromo group at the 4-position of 1,8-naphthyridine would likely undergo similar reactions with various alkoxides and phenoxides.

The general reaction scheme involves treating the bromo-substituted naphthyridine with an appropriate sodium or potassium alkoxide or phenoxide in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The choice of the specific alcohol or phenol (B47542) allows for the introduction of a wide range of alkoxy and phenoxy substituents.

The formation of imide and bis-imide derivatives from 1,8-naphthyridine precursors is a strategy employed to generate compounds with potential cytotoxic and antitumor activities. sapub.org This typically involves the reaction of a carbohydrazide (B1668358) derivative of 1,8-naphthyridine with various acid anhydrides. sapub.org

For example, 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide can be reacted with phthalic anhydride, substituted phthalic anhydrides, or pyromellitic dianhydride in refluxing ethanol with a catalytic amount of acetic acid to afford the corresponding imide and bis-imide derivatives. sapub.org

The reaction with phthalic anhydride yields N-(1,3-dioxoisoindolin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. sapub.org Similarly, using pyromellitic dianhydride results in the formation of a bis-imide, where two 1,8-naphthyridine units are linked to the central pyromellitic core. sapub.org

The table below summarizes the synthesis of various imide derivatives from a 1,8-naphthyridine carbohydrazide.

| Anhydride | Product |

| Phthalic anhydride | N-(1,3-Dioxoisoindolin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

| 4-Nitrophthalic anhydride | N-(5-Nitro-1,3-dioxoisoindolin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

| 3-Nitrophthalic anhydride | N-(4-Nitro-1,3-dioxoisoindolin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |

| Pyromellitic dianhydride | N,N'-(1,3,5,7-Tetraoxopyrrolo[3,4-f]isoindole-2,6(1H,3H,5H,7H)-diyl)bis(4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide) |

Table 2: Synthesis of Imide and Bis-imide Derivatives of 1,8-Naphthyridine.

N-acylation is another important derivatization strategy for modifying the properties of 1,8-naphthyridine compounds. This can involve the acylation of an amino group attached to the naphthyridine ring or the N-acylation of the naphthyridine ring nitrogen itself, if it is part of an amide or a similar functional group.

A study reports the synthesis of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine. researchgate.net This indicates that an amino group attached to a substituent on the 1,8-naphthyridine ring can be readily acylated.

In the context of 1,8-naphthalimides, N-acylation is a fundamental step in their synthesis. For example, N-(2-ethylhexyl)-3-amino-1,8-naphthalimide is prepared by the reaction of the corresponding anhydride with 2-ethylhexylamine. mdpi.com While this is the formation of the imide ring itself, it demonstrates the principle of N-alkylation/acylation in a related system.

The synthesis of N-n-butyl-4-bromo-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride and n-butylamine is another example of N-alkylation to form the imide. nih.gov Further acylation can be performed on other parts of the molecule. For instance, N-n-butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalenimide can be acylated at the hydroxyl groups. nih.gov

Spiro β-Lactams and Thiazolidinones

The synthesis of spiro β-lactams and thiazolidinones incorporating the 1,8-naphthyridine scaffold has been a subject of research interest due to the potential biological activities of these hybrid molecules. dntb.gov.uanih.govresearchgate.net A notable study by Elkanzi et al. describes the design and synthesis of a series of spiro β-lactams and thiazolidinones that possess a 1,8-naphthyridine moiety. dntb.gov.uanih.gov The synthesized compounds were characterized using various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectra, to confirm their structures. nih.govresearchgate.net

The general synthetic approach to these complex heterocyclic systems often involves multi-step reactions. For the synthesis of related thiazolidinone derivatives, a common strategy involves the cycloaddition reaction of Schiff bases with mercaptoacetic acid. connectjournals.com In the context of 1,8-naphthyridine-containing thiazolidinones, the synthesis typically begins with a substituted 1,8-naphthyridine precursor which is then elaborated to form the thiazolidinone ring. dntb.gov.uanih.gov

Similarly, the construction of the spiro β-lactam ring fused to the 1,8-naphthyridine core is achieved through cyclization reactions. dntb.gov.uanih.gov While these studies establish the successful synthesis of spirocyclic β-lactams and thiazolidinones containing the 1,8-naphthyridine framework, the available literature does not specifically detail the use of This compound as a direct starting material for these particular synthetic routes. The research focuses on the broader class of 1,8-naphthyridine derivatives. dntb.gov.uanih.govresearchgate.netscite.airesearchgate.netresearcher.life

The structure-activity relationship (SAR) studies of the synthesized compounds indicated that the introduction of certain substituents, such as electron-withdrawing groups on the phenyl ring of the thiazolidinone or spiro β-lactam structure, can influence their biological efficacy. dntb.gov.uanih.gov

Table 1: Representative 1,8-Naphthyridine-Based Spiro β-Lactams and Thiazolidinones

| Compound Type | General Structure | Research Focus | Reference |

| Spiro β-Lactams | 1,8-Naphthyridine fused spiro-azetidinone | Synthesis, Characterization, Biological Activity | dntb.gov.uanih.gov |

| Thiazolidinones | 1,8-Naphthyridine substituted thiazolidin-4-one | Synthesis, Characterization, Biological Activity | dntb.gov.uanih.gov |

Naphthalimide-Based Chemosensors

The development of fluorescent chemosensors for the detection of various analytes is a significant area of research in analytical chemistry. Naphthalimide derivatives are particularly valued as fluorophores due to their excellent photophysical properties, including high quantum yields and good photostability. The synthetic strategy for naphthalimide-based chemosensors often involves the functionalization of the naphthalimide core, frequently at the C-4 position.

A common and well-documented precursor for these sensors is 4-Bromo-1,8-naphthalic anhydride or its corresponding imide derivative, 4-Bromo-1,8-naphthalimide . mdpi.comrsc.orgnih.gov The bromine atom at the 4-position is readily displaced or utilized in cross-coupling reactions to introduce a receptor unit capable of binding to the target analyte. For instance, Suzuki coupling reactions of 4-bromo-1,8-naphthalimide with various boronic acids have been employed to synthesize 4-aryl-1,8-naphthalimide derivatives. mdpi.com These reactions are often facilitated by palladium catalysts and can be accelerated using microwave irradiation. mdpi.com

While there is extensive literature on the use of 4-bromo-1,8-naphthalimide for creating chemosensors, a thorough review of scientific databases indicates a lack of studies describing the use of This compound for the synthesis of naphthalimide-based chemosensors. The core structures of 1,8-naphthyridine and 1,8-naphthalimide (B145957) are fundamentally different, with the former being a diazaphenanthrene (two nitrogen atoms in the aromatic system) and the latter being a derivative of naphthalene (B1677914). Synthetic strategies are therefore not directly interchangeable.

Research has explored the combination of 1,8-naphthyridine and naphthalimide moieties within a single molecule to create novel chemosensors. However, these syntheses typically involve coupling a functionalized 1,8-naphthyridine unit with a separate functionalized naphthalimide unit, rather than starting with this compound to construct the naphthalimide part of the sensor.

Table 2: Common Precursors for Naphthalimide-Based Chemosensors

| Precursor Compound | Synthetic Application | Resulting Structure | Reference |

| 4-Bromo-1,8-naphthalic anhydride | Imidation followed by Suzuki coupling | 4-Aryl-1,8-naphthalimide | mdpi.com |

| 4-Bromo-N-alkyl-1,8-naphthalimide | Nucleophilic substitution or cross-coupling at C-4 | 4-Substituted-N-alkyl-1,8-naphthalimide | rsc.orgmdpi.com |

| 4-Bromo-1,8-naphthalimide | GST-catalyzed substitution with glutathione | Fluorescent probe for GST activity | nih.gov |

Note: The information in this section pertains to the synthesis of naphthalimide-based compounds, for which 4-bromo-1,8-naphthalimide, not this compound, is the relevant starting material.

Reactivity and Reaction Mechanisms of 4 Bromo 1,8 Naphthyridine

Electrophilic and Nucleophilic Reactions

The 1,8-naphthyridine (B1210474) ring system possesses sites amenable to both electrophilic and nucleophilic attacks. The nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. semanticscholar.org Molecular electrostatic potential (MEP) analysis of related 1,8-naphthyridine derivatives indicates that regions of negative potential, susceptible to electrophilic attack, are located around the nitrogen atoms, while positive potential regions, prone to nucleophilic attack, are found on hydrogen atoms attached to the ring and the phenyl ring in derivatives. tandfonline.comtandfonline.com

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for 4-Bromo-1,8-naphthyridine. The bromine atom at the C4 position can be displaced by various nucleophiles. Studies on the amination of this compound with potassium amide in liquid ammonia (B1221849) have shown that the reaction proceeds through a complex mechanism. researchgate.net Evidence suggests the formation of a 3,4-didehydro-1,8-naphthyridine intermediate (an aryne). The subsequent addition of the amide ion to this intermediate occurs at both C3 and C4 positions. researchgate.net It has been calculated that a significant portion of the 4-amino product from this reaction is formed via an SN(AE) process, an addition-elimination mechanism. researchgate.net

In a different context, the bromine atom of 4-bromo-1,8-naphthalimide derivatives, which share a similar reactive principle, can be replaced by a glutathionyl group in a GST-catalyzed SNAr reaction. nih.gov This highlights the susceptibility of the bromo-substituted aromatic system to nucleophilic displacement, a key aspect of its reactivity.

Oxidation and Reduction Processes

The nitrogen atoms in the 1,8-naphthyridine ring can undergo oxidation to form N-oxides, a common reaction for nitrogen-containing heterocycles. semanticscholar.orgmdpi.com This transformation can alter the electronic properties of the ring system, influencing its reactivity in subsequent reactions. For instance, N-oxide formation can facilitate both electrophilic and nucleophilic additions to the ring. mdpi.com

While specific oxidation and reduction studies focusing solely on the this compound core are not extensively detailed in the provided context, related transformations provide insight. For example, the oxidation of a methyl group at the C5 position of a related 4-chlorobenzo[c] tandfonline.comresearchgate.netnaphthyridine to an aldehyde has been reported. beilstein-journals.org Furthermore, a patent describes the reduction of an ester group on a naphthyridine derivative. google.com

The 1,8-naphthyridine scaffold is also known to form redox-active metal complexes. Dinuclear ruthenium, rhodium, and molybdenum complexes incorporating 1,8-naphthyridine-based ligands have been synthesized and their electrochemical properties studied, demonstrating the ability of the naphthyridine system to participate in electron transfer processes. uchile.clacs.org

Modification of Side Chains

While this compound itself lacks aliphatic side chains, the bromine atom can be considered a functional group that can be modified or replaced to introduce new side chains. Palladium-catalyzed cross-coupling reactions are powerful methods for this purpose. For instance, the Suzuki coupling reaction allows for the formation of a carbon-carbon bond by reacting the bromo-naphthyridine with an arylboronic acid in the presence of a palladium catalyst. mdpi.com This strategy has been used to synthesize various 3-aryl-1,5-naphthyridines and 7-aryl-1,5-naphthyridines from their respective bromo-precursors. mdpi.com Similarly, Stille couplings have been employed to functionalize related chloro-naphthyridine intermediates. beilstein-journals.org These reactions are fundamental for building more complex molecular architectures based on the naphthyridine scaffold.

Plausible Reaction Mechanisms for Derivative Formation

The Claisen-Schmidt condensation is a crucial reaction for forming α,β-unsaturated carbonyl compounds, which involves the reaction of an aldehyde or ketone with another carbonyl compound. tandfonline.comresearchgate.net A notable example is the synthesis of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione. tandfonline.comtandfonline.com

The mechanism for this transformation is as follows:

Enolate Formation: In the presence of a base, such as sodium hydroxide (B78521) (NaOH), a proton is abstracted from the active methylene (B1212753) group at the C3 position of 1,8-naphthyridine-2,4(1H,3H)-dione, forming a nucleophilic enolate. tandfonline.comtandfonline.com

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This results in the formation of a β-hydroxy ketone intermediate, specifically 3-((4-bromophenyl)(hydroxy)methyl)-1,8-naphthyridine-2,4(1H,3H)-dione. tandfonline.comtandfonline.com

Dehydration: The intermediate β-hydroxy ketone undergoes dehydration (elimination of a water molecule) to yield the final, more stable, conjugated product, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione. tandfonline.comtandfonline.com

This reaction demonstrates the reactivity of the methylene group adjacent to the carbonyl functions in naphthyridine diones.

Table 1: Claisen-Schmidt Condensation for the Synthesis of a 1,8-Naphthyridine Derivative tandfonline.comtandfonline.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|

Hydrogen bonding plays a pivotal role in the catalysis of reactions involving naphthyridine derivatives, particularly in environmentally benign solvents like water. researchgate.netnih.govacs.orgacs.org The use of catalysts capable of forming hydrogen bonds, such as the ionic liquid choline (B1196258) hydroxide (ChOH), has been shown to be highly effective. researchgate.netacs.orgacs.org

In the Friedlander synthesis of 1,8-naphthyridines, the ChOH catalyst facilitates the reaction through hydrogen bonding. researchgate.netacs.org Quantum chemical calculations have confirmed that hydrogen bonds between the catalyst and the reactants are crucial. nih.govacs.org The hydroxyl group of the choline cation can form a strong hydrogen bond with the carbonyl oxygen of one of the reactants. acs.org This interaction polarizes the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This catalytic action lowers the activation energy of the rate-limiting step, thereby accelerating the reaction and leading to high product yields. acs.org This mechanism underscores the importance of non-covalent interactions in modern catalytic systems for heterocyclic synthesis.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to confirm the identity and purity of 4-Bromo-1,8-naphthyridine and its derivatives. These techniques probe different aspects of the molecular structure, offering complementary information for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The ¹H NMR spectrum of 4-Bromo-1,8-naphthalimide, a closely related precursor, reveals characteristic signals for the aromatic protons. In DMSO-d₆, the spectrum shows a triplet at 7.98 ppm and distinct doublets at 8.19 ppm, 8.27 ppm, 8.51 ppm, and 8.53 ppm, corresponding to the protons on the naphthalene (B1677914) ring system. mdpi.com A singlet observed at 11.86 ppm is attributed to the imide proton (NH). mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For derivatives of 1,8-naphthalimide (B145957), characteristic signals for the carbonyl carbons are typically observed around 164.0 ppm. mdpi.com Aromatic carbons resonate in the region of 122.7 to 133.6 ppm, while aliphatic carbons in substituted derivatives appear at higher fields. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for 4-Bromo-1,8-naphthalimide

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.98 | dd | 7.4 and 8.5 | Aromatic H |

| 8.19 | d | 7.8 | Aromatic H |

| 8.27 | d | 7.8 | Aromatic H |

| 8.51 | dd | 0.8 and 7.5 | Aromatic H |

| 8.53 | dd | 0.8 and 8.5 | Aromatic H |

| 11.86 | s | - | NH (imide) |

Solvent: DMSO-d₆ mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 4-bromo-3-nitro-1,8-naphthalic anhydride (B1165640), a related compound, the FTIR spectrum displays characteristic stretching bands. researchgate.net The C=C stretching of the aromatic ring is observed at 1570 cm⁻¹. researchgate.net The carbonyl groups (C=O) exhibit strong stretching vibrations at 1778 cm⁻¹ and 1732 cm⁻¹. researchgate.net The C-Br bond shows a band at 775 cm⁻¹, while the C-N bond appears at 1134 cm⁻¹. researchgate.net Asymmetric and symmetric stretching of the NO₂ group are found at 1500 cm⁻¹ and 1330 cm⁻¹, respectively. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for a 4-Bromo-1,8-naphthalic Anhydride Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3082 | C-H stretching (aromatic) |

| 1778, 1732 | C=O stretching (carbonyl) |

| 1570 | C=C stretching (aromatic) |

| 1500, 1330 | NO₂ stretching (asymmetric and symmetric) |

| 1134 | C-N stretching |

| 775 | C-Br stretching |

[Source: Data derived from analysis of 4-bromo-3-nitro-1,8-naphthalic anhydride] researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of 4-phenyl-1,8-naphthalimide, a derivative of 4-bromo-1,8-naphthalimide, show a maximal absorbance around 350 nm in solvents like methanol, ethanol (B145695), and DMSO. mdpi.com A weaker absorption peak is also observed at approximately 260 nm. mdpi.com The position of the absorption maxima can be influenced by the solvent, indicating the sensitivity of the electronic structure to the surrounding environment. mdpi.com The fluorescence emission spectra of these compounds are also solvent-dependent, with variations in the emission wavelength and quantum yield observed in different solvents. mdpi.com

Mass Spectrometry (MS, ESI-MS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Low-resolution mass spectra can be obtained using techniques like LC-MS. rsc.org For more precise measurements, high-resolution mass spectrometry (HRMS) is employed. rsc.org Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with mass spectrometry (ESI-MS) for the analysis of organic molecules, often providing the mass of the protonated molecule [M+H]⁺ or other adducts. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide a deeper understanding of the molecular and electronic properties of this compound and its derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study the properties of 1,8-naphthyridine (B1210474) derivatives. researchgate.netias.ac.in DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These theoretical calculations help in the interpretation of experimental spectroscopic data and provide insights into the reactivity and potential applications of the compounds. researchgate.netnih.gov For instance, the calculated vibrational frequencies from DFT can be correlated with the experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes. nih.gov Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the electron-donating and accepting capabilities of the molecule, which is crucial for understanding its chemical reactivity and photophysical properties. nih.gov

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive search of scientific literature reveals a notable absence of detailed computational and advanced spectroscopic studies specifically focused on the compound this compound. While extensive research, including Density Functional Theory (DFT) calculations, has been conducted on various derivatives of the 1,8-naphthyridine scaffold, the parent 4-bromo substituted compound has not been the subject of the specific, in-depth analyses requested.

Computational chemistry is a powerful tool for elucidating the electronic and structural properties of molecules. Methodologies such as DFT are routinely used to perform molecular structure optimization, calculate vibrational frequencies, and determine various reactivity descriptors. These theoretical investigations provide valuable insights that complement experimental findings.

For many related 1,8-naphthyridine derivatives, researchers have successfully employed these computational tools to explore their potential in various applications, including medicinal chemistry. These studies often involve:

Molecular Structure Optimization: To determine the most stable three-dimensional geometry, including precise bond lengths and angles.

Vibrational Analysis: To predict infrared and Raman spectra, which aids in the structural characterization of the synthesized compounds.

Molecular Electrostatic Potential (MEP) Mapping: To identify sites susceptible to electrophilic and nucleophilic attack, offering clues about the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis: To understand charge distribution, intramolecular charge transfer, and the stabilizing effects of orbital interactions.

Atoms in Molecules (AIM) Theory: To characterize the nature of chemical bonds within the molecule based on the topology of the electron density.

Time-Dependent DFT (TD-DFT): To simulate electronic absorption spectra (UV-Vis) and understand the nature of electronic transitions.

Despite the common application of these methods to similar heterocyclic systems, specific data sets for this compound pertaining to these advanced computational and spectroscopic characterizations are not available in the reviewed literature. Therefore, a detailed article covering the specific outline of molecular optimization, vibrational frequencies, MEP, NBO, AIM, TD-DFT, and global reactivity descriptors for this compound cannot be generated at this time. Such an analysis would require novel, dedicated research to be performed.

The synthesis and potential applications of various 1,8-naphthyridine compounds continue to be an active area of research. Future computational studies focused specifically on this compound would be a valuable addition to the field, providing a foundational understanding of its structural and electronic properties and enabling a more informed exploration of its potential utility.

Non-linear Optical (NLO) Properties

A comprehensive review of scientific literature and computational databases reveals a notable absence of specific research focused on the non-linear optical (NLO) properties of this compound. While the broader family of naphthyridine derivatives has been the subject of some investigation for their potential in materials science, and computational methods are frequently employed to predict the NLO characteristics of organic molecules, specific experimental data or theoretical calculations for the 4-bromo substituted 1,8-naphthyridine are not presently available.

In general, the NLO properties of organic compounds are dictated by their molecular structure, including the presence of π-conjugated systems and the influence of electron-donating or electron-withdrawing groups. Computational techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard tools for calculating key NLO parameters like polarizability (α) and hyperpolarizability (β and γ). These calculations help in understanding the potential of a molecule for applications in optical devices.

As of the current state of research, there are no published data tables detailing the first-order (β) or third-order (γ) hyperpolarizabilities or other related NLO parameters for this compound. Future computational and experimental studies would be necessary to characterize these properties and to ascertain the potential of this specific compound in the field of non-linear optics.

Biological and Medicinal Chemistry Research

Ligand-Protein Interactions and Binding Site Identification

Understanding the interaction between a ligand and its protein target is fundamental to drug design. For derivatives of 4-bromo-1,8-naphthyridine, computational and experimental methods are employed to elucidate binding modes, identify key interactions, and predict the stability of the ligand-protein complex.

Fragment-based drug discovery (FBDD) is an efficient method for identifying lead compounds. A key aspect of this approach is the use of small, low-complexity molecules known as fragments to probe the binding sites of protein targets. "FragLites" represent a specialized subset of these fragments, consisting of minimal, halogenated compounds that display pharmacophore doublets (paired hydrogen-bonding motifs). researchgate.net

The core principle of using FragLites is to map the druggable interaction sites on a protein's surface. researchgate.netdiamond.ac.uk These small molecules are designed to identify productive, drug-like interactions. researchgate.net The inclusion of a halogen atom (such as bromine in this compound) is critical, as it allows for sensitive and unambiguous identification of the fragment's binding position and orientation through X-ray crystallography by exploiting the anomalous scattering of the halogen. researchgate.netximbio.com This mapping provides a robust assessment of a protein's druggability and offers efficient starting points for designing more complex and potent hit molecules. researchgate.net The FragLite screening set, for instance, includes 31 compounds designed to express these pharmacophore doublets on an aromatic scaffold with a heavy halogen atom. ximbio.com While this compound itself is not explicitly named as a canonical "FragLite" in these sets, its structure as a halogenated aromatic heterocycle fits the chemical profile of a molecule well-suited for such fragment screening approaches.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding mechanisms of 1,8-naphthyridine (B1210474) derivatives with their protein targets.

Docking studies have been instrumental in designing novel 1,8-naphthyridine derivatives as potent anticancer agents. For example, in the development of multi-target tyrosine kinase inhibitors, molecular docking was used to design a series of compounds bearing the 1,8-naphthyridine-3-carboxamide moiety. researchgate.net These studies helped confirm that the designed compounds could act as multi-target inhibitors with strong potencies against kinases like c-Met. researchgate.net

Similarly, docking simulations have been performed to understand the interaction of 1,8-naphthyridine derivatives with the active site of the H1 receptor for antihistaminic activity and with topoisomerase II for anticancer applications. researchgate.netresearchgate.net In one study, docking results for a novel derivative against topoisomerase II revealed that it intercalated with the DNA segment of the enzyme, similar to the known 1,8-naphthyridine-based anticancer agent Vosaroxin. researchgate.net Docking of another derivative into the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis helped to predict binding patterns, showing a docking score of -8.424 kcal/mol. nih.gov These computational predictions are crucial for rational drug design and for prioritizing synthetic efforts toward compounds with higher predicted binding affinities and more favorable interactions with their biological targets. tandfonline.com

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique complements molecular docking by assessing the stability of the predicted ligand-protein complexes.

MD simulations have been employed to study the stability, conformation, and intermolecular interactions of 1,8-naphthyridine derivatives bound to their target proteins. researchgate.net For instance, a 100-nanosecond MD simulation was used to investigate the stability of a highly active anti-mycobacterial compound, ANA-12, within the active site of its target protein, InhA. nih.gov Such simulations help to confirm that the binding mode predicted by docking studies remains stable over time, strengthening the hypothesis of the ligand's mechanism of action. nih.govresearchgate.net

Pharmacological Activities of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, resulting in a wide range of pharmacological activities. nih.gov Derivatives have been synthesized and evaluated for numerous therapeutic applications. The broad spectrum of activities includes antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. nih.govekb.eg

The anticancer activity of 1,8-naphthyridine derivatives is one of the most extensively studied areas. nih.gov These compounds exert their effects through various mechanisms of action. ekb.eg They have been identified as inhibitors of critical cellular machinery, including DNA intercalating agents, inhibitors of topoisomerase I and II, and inhibitors of protein kinases such as c-Met and Epidermal Growth Factor Receptor (EGFR). nih.govekb.eg Furthermore, derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. ekb.eg The versatility of the 1,8-naphthyridine pharmacophore makes it a valuable template for the development of new and more effective anticancer medications. ekb.eg

The in vitro cytotoxic activity of 1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines, with significant results observed against cervical cancer (HeLa) and non-small cell lung cancer (A549) lines.

Numerous studies have reported potent activity of various derivatives. For instance, a series of 1,8-naphthyridine derivatives showed IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.7 µM to 172.8 µM against HeLa cells. nih.gov In another study, a novel 1,8-naphthyridine-3-carboxamide derivative demonstrated prominent activity against both HeLa and A549 cells, with IC₅₀ values of 0.21 µM and 0.39 µM, respectively. researchgate.net Research on 9-methoxy-benzo[b] nih.govacs.orgnaphthyridin-2(1H)-one showed it produced a maximum cell death of about 75% in the A549 cell line. worldwidejournals.com

The table below summarizes the reported cytotoxic activities of selected 1,8-naphthyridine derivatives against these two cell lines from various studies.

| Compound ID/Series | Target Cell Line | Reported IC₅₀ (µM) | Source |

| Compound 16 | HeLa | 0.7 | nih.gov |

| Compound 15 | HeLa | 2.3 | nih.gov |

| Compound 14 | HeLa | 2.6 | nih.gov |

| 1,8-Naphthyridine-3-carboxamide derivative | HeLa | 0.21 | researchgate.net |

| 1,8-Naphthyridine-3-carboxamide derivative | A549 | 0.39 | researchgate.net |

| Compounds 6, 8-12, 15 | HeLa | 0.7 - 8.9 | researchgate.net |

| Compounds 8-11 | A549 | 1.2 - 7.3 | researchgate.net |

These findings highlight the potential of the 1,8-naphthyridine scaffold in the development of novel chemotherapeutic agents. The potent activity against cell lines like HeLa and A549 underscores the therapeutic relevance of this class of compounds in oncology research. researchgate.netnih.govresearchgate.net

Anticancer Potential

Kinase Inhibition

The 1,8-naphthyridine scaffold has been identified as a valuable pharmacophore in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and growth. nih.gov Derivatives of 1,8-naphthyridine have demonstrated the ability to inhibit various kinases, including those crucial for the survival and proliferation of cancer cells and pathogenic organisms. nih.gov

While specific research on this compound as an inhibitor for HER2 kinase and VEGFR-2 is not extensively detailed in the reviewed literature, the broader class of 1,8-naphthyridine derivatives has shown potential in targeting such kinases. For instance, the structural features of the 1,8-naphthyridine core are amenable to substitutions that can be tailored to fit the ATP-binding pocket of specific kinases.

In the context of cancer therapy, Aurora kinases are critical for cell division, and their inhibition is a promising strategy. nih.govnih.gov Small molecule inhibitors of Aurora kinases are in various stages of preclinical and clinical evaluation. nih.gov The 1,8-naphthyridine framework is among the heterocyclic structures explored for designing such inhibitors.

Furthermore, in the realm of infectious diseases, protein kinases in pathogens like Plasmodium, the causative agent of malaria, are attractive drug targets. nih.govfrontiersin.orgfrontiersin.org Developing selective inhibitors against plasmodial kinases is a key area of research to combat drug-resistant malaria. nih.gov The 1,8-naphthyridine skeleton has been investigated for its potential to yield effective antimalarial agents by targeting these essential parasitic enzymes. nih.govresearchgate.net For example, inhibitors targeting Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) and phosphatidylinositol-4-kinase (PfPI4K) have shown promise. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

DNA Binding Studies

The interaction of small molecules with DNA is a fundamental mechanism for many antibacterial and anticancer agents. The 1,8-naphthyridine nucleus is a key structural component of quinolone antibiotics, which are known to target bacterial DNA gyrase. nih.govresearchgate.net This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

Research has shown that derivatives of 1,8-naphthyridine can act as DNA gyrase inhibitors. nih.govmdpi.com For example, a study on 7-methyl-1,8-naphthyridinone derivatives revealed that the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold enhanced antibacterial activity. These brominated derivatives were found to be potent inhibitors of DNA gyrase, with IC₅₀ values in the low microgram per milliliter range. nih.gov This suggests that the bromine substitution contributes favorably to the DNA binding and inhibitory activity of the compound.

The mode of interaction often involves the formation of a stable complex with the DNA and the enzyme, preventing the re-ligation of the DNA strands and leading to double-strand breaks. While direct intercalation studies for this compound are not as prevalent as for structurally related compounds like 1,8-naphthalimides, the established role of brominated 1,8-naphthyridines as DNA gyrase inhibitors underscores their potential to interact with DNA. researchgate.netnih.govnih.gov

Antimicrobial Activities

Antibacterial Activity

Derivatives of 1,8-naphthyridine have a long history as antibacterial agents, with nalidixic acid being one of the earliest examples. nih.gov The core structure is central to many quinolone antibiotics. researchgate.net Research has demonstrated that modifications to the 1,8-naphthyridine ring system can lead to compounds with potent and broad-spectrum antibacterial activity.

One study highlighted the importance of a bromine substitution on the 1,8-naphthyridine scaffold. Specifically, 7-methyl-1,8-naphthyridinone derivatives with a bromine at the C-6 position showed enhanced antibacterial activity, particularly against Bacillus subtilis. nih.gov The most potent of these brominated compounds exhibited significant inhibitory effects against DNA gyrase. nih.gov

While some 1,8-naphthyridine derivatives may not show direct antibacterial activity against multi-resistant strains, they can act as adjuvants, potentiating the effect of other antibiotics like fluoroquinolones. mdpi.com

| Compound Class | Specific Derivative Example | Bacterial Strain | Activity | Reference |

| 7-methyl-1,8-naphthyridinone | Brominated derivative 31b | Bacillus subtilis | Potent DNA gyrase inhibitor (IC₅₀ = 1.7 µg/mL) | nih.gov |

| 7-methyl-1,8-naphthyridinone | Brominated derivative 31f | Bacillus subtilis | Potent DNA gyrase inhibitor | nih.gov |

| Pyrazine Carboxamide | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | XDR S. Typhi | Zone of inhibition: 17 mm at 50 mg/mL | mdpi.com |

Antifungal Activity

The investigation of 1,8-naphthyridine derivatives has also extended to their potential as antifungal agents. While the closely related 4-bromo-1,8-naphthalimide derivatives have been a focus of antifungal research, studies on 1,8-naphthyridine compounds have also shown promise. researchgate.net

For instance, certain azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring have demonstrated activity against fungal species such as Aspergillus niger and Candida albicans, with their efficacy being comparable to the standard antifungal drug griseofulvin. nih.gov Although specific studies focusing solely on this compound are limited in this context, the general antifungal potential of the broader 1,8-naphthyridine class is recognized.

| Compound Class | Fungal Strain | Activity | Reference |

| Azo derivatives of 1,8-naphthyridine | Aspergillus niger | Comparable to griseofulvin | nih.gov |

| Azo derivatives of 1,8-naphthyridine | Candida albicans | Comparable to griseofulvin | nih.gov |

| Acridine derivatives | Candida albicans | Biofilm inhibition | mdpi.com |

| Quinazoline derivatives | Plant pathogenic fungi | High antifungal activities | nih.gov |

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the development of new therapeutic agents. nih.gov The 1,8-naphthyridine scaffold has been explored for its potential in developing novel antitubercular drugs. nih.govnih.gov

Several studies have reported on the synthesis and evaluation of 1,8-naphthyridine derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. nih.govresearchgate.netmdpi.com For example, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been designed and synthesized, with some compounds exhibiting significant anti-tubercular activity. One such derivative, ANA-12, which incorporates a 5-nitrofuran heteroaromatic ring, showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against the H37Rv strain, equivalent to the standard drug ethambutol. nih.gov

Another study on indolizine (B1195054) derivatives, a related class of nitrogen-containing heterocycles, found that a compound with a bromo-substituted benzoyl moiety exhibited the most promising antimycobacterial activity, with an MIC of 4 µg/mL against the H37Rv strain. nih.gov This highlights the potential positive influence of bromine substitution in the development of antitubercular agents.

| Compound Class | Specific Derivative | Strain | MIC (µg/mL) | Reference |

| 1,8-naphthyridine-3-carbonitrile | ANA-12 | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Indolizine derivative | Compound 4 (bromo-substituted) | M. tuberculosis H37Rv | 4 | nih.gov |

| 4-methyl-7-substituted coumarin | Compound 3k | M. tuberculosis H37Rv | 0.625 | mdpi.com |

| 4-methyl-7-substituted coumarin | Compound 3m | M. tuberculosis H37Rv | 0.625 | mdpi.com |

Efflux Pump Inhibition

A significant mechanism of antimicrobial resistance is the active efflux of drugs from bacterial cells by efflux pumps. mdpi.comnih.govmdpi.com The inhibition of these pumps can restore the efficacy of existing antibiotics. mdpi.com 1,8-Naphthyridine derivatives have emerged as a class of compounds capable of acting as efflux pump inhibitors (EPIs). mdpi.comnih.gov

Studies have shown that certain 1,8-naphthyridine sulfonamides can inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov These compounds may not possess intrinsic antibacterial activity but can significantly reduce the MIC of antibiotics like norfloxacin (B1679917) when used in combination. mdpi.com This synergistic effect suggests that the 1,8-naphthyridine derivatives block the efflux pump, allowing the antibiotic to accumulate within the bacterial cell and exert its therapeutic effect.

The ability of 1,8-naphthyridines to inhibit efflux pumps is a promising strategy to combat multidrug-resistant bacteria. mdpi.comresearchgate.net This approach could potentially rejuvenate the clinical utility of older antibiotics to which resistance has developed.

Antiviral Activity (e.g., HIV inhibitor)

The 1,8-naphthyridine core is integral to a range of compounds exhibiting potent antiviral properties, notably against the Human Immunodeficiency Virus (HIV). nih.gov While research into the broader class of naphthyridines is extensive, specific studies have highlighted derivatives that act as HIV-1 integrase inhibitors. nih.gov Integrase is a crucial enzyme for HIV replication, making it a prime target for antiviral chemotherapy.

One area of focus has been on developing compounds that target the allosteric site of HIV-1 integrase, specifically the binding site for the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75). nih.gov Small molecules that bind to this site can induce aberrant multimerization of the integrase enzyme, thereby inhibiting viral replication. nih.gov A series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives were synthesized and screened for this activity, demonstrating the versatility of the broader naphthyridine scaffold in developing HIV-1 replication inhibitors. nih.gov The general class of naphthyridines has shown activity against a variety of viruses, including HIV, Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.gov

| Compound Class | Target | Mechanism of Action | Reported Activity |

| 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives | HIV-1 Integrase (allosteric site) | Binds to the LEDGF/p75-binding site, promoting aberrant enzyme multimerization | Inhibition of HIV-1 replication in cell culture nih.gov |

| General Naphthyridine Analogs | Various Viral Targets | Varies by compound | Activity against HIV, HCMV, HSV, HPV, and HCV nih.gov |

Anti-inflammatory Activity

Derivatives of 1,8-naphthyridine have been recognized for their potential as anti-inflammatory agents. nih.govmdpi.com The core structure serves as a valuable template for designing molecules that can modulate inflammatory pathways. Research has shown that certain 1,8-naphthyridine-3-carboxamide derivatives possess both anti-inflammatory and anticancer properties. mdpi.com The broad therapeutic potential of the 1,8-naphthyridine scaffold is well-established, with anti-inflammatory activity being one of its key pharmacological attributes. nih.gov

Antihistaminic Activity

The 1,8-naphthyridine framework has been successfully utilized to develop potent antihistaminic agents. Specifically, researchers have designed and synthesized novel 1,8-naphthyridine-3-carboxylic acid derivatives to evaluate their H1 receptor (H1R) antagonism. nih.gov Histamine H1-receptor antagonists are crucial in managing allergic disorders. nih.gov

In one study, compound 5a1 , a derivative of 1,8-naphthyridine-3-carboxylic acid, demonstrated a significant bronchorelaxant effect in an in vivo model using guinea pigs. nih.gov This effect is indicative of potent antihistaminic activity. Molecular docking studies were also performed to understand how these compounds bind to the active site of the H1 receptor, confirming the structural basis for their activity. nih.gov

| Compound ID | Scaffold | Target | Observed Effect |

| 5a1 | 1,8-naphthyridine-3-carboxylic acid | Histamine H1 Receptor (H1R) | Promising bronchorelaxant effect in conscious guinea pigs nih.gov |

Antidepressant Activity